molecular formula C23H32S4 B14261063 1,15-Diphenyl-2,6,10,14-tetrathiapentadecane CAS No. 184766-89-0

1,15-Diphenyl-2,6,10,14-tetrathiapentadecane

Cat. No.: B14261063
CAS No.: 184766-89-0
M. Wt: 436.8 g/mol
InChI Key: LXNABYWZAQBPAI-UHFFFAOYSA-N
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Description

1,15-Diphenyl-2,6,10,14-tetrathiapentadecane is an organic compound characterized by the presence of phenyl groups and sulfur atoms within its molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,15-Diphenyl-2,6,10,14-tetrathiapentadecane typically involves the reaction of appropriate thiol and phenyl-containing precursors under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

1,15-Diphenyl-2,6,10,14-tetrathiapentadecane can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The phenyl groups can be reduced under specific conditions to form cyclohexyl derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Cyclohexyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

1,15-Diphenyl-2,6,10,14-tetrathiapentadecane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1,15-Diphenyl-2,6,10,14-tetrathiapentadecane involves its interaction with molecular targets such as enzymes and receptors. The sulfur atoms in the compound can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the phenyl groups can engage in π-π interactions with aromatic residues in proteins, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2,6,10,14-Tetraoxapentadecane, 1,15-diphenyl-
  • 3,6,10,13-Tetrathiapentadecane, 1,15-diphenyl-

Uniqueness

1,15-Diphenyl-2,6,10,14-tetrathiapentadecane is unique due to the specific arrangement of sulfur atoms and phenyl groups within its structure. This configuration imparts distinct chemical properties and reactivity compared to similar compounds, making it valuable for specific applications in research and industry.

Properties

CAS No.

184766-89-0

Molecular Formula

C23H32S4

Molecular Weight

436.8 g/mol

IUPAC Name

3-[3-(3-benzylsulfanylpropylsulfanyl)propylsulfanyl]propylsulfanylmethylbenzene

InChI

InChI=1S/C23H32S4/c1-3-10-22(11-4-1)20-26-18-8-16-24-14-7-15-25-17-9-19-27-21-23-12-5-2-6-13-23/h1-6,10-13H,7-9,14-21H2

InChI Key

LXNABYWZAQBPAI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSCCCSCCCSCCCSCC2=CC=CC=C2

Origin of Product

United States

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